molecular formula C16H10N4OS2 B6091561 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6091561
M. Wt: 338.4 g/mol
InChI Key: AFVRFEJIZKOUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a benzothiazole moiety linked to a phenyl-substituted 1,2,3-thiadiazole ring via a carboxamide bridge. This specific molecular architecture, incorporating multiple heterocyclic systems, is of significant interest in agricultural and medicinal chemistry research. Compounds within this structural class have been investigated as novel succinate dehydrogenase (SDH) inhibitors, functioning as potent fungicides by disrupting cellular energy production in pathogenic fungi . Furthermore, related 1,2,3-thiadiazole carboxamide derivatives have demonstrated promising broad-spectrum activity against various phytopathogens, including fungi, bacteria, and nematodes, making them candidates for the development of crop protection agents . The benzothiazole scaffold is also associated with antimicrobial properties, as studies on similar molecular frameworks have shown efficacy against a range of bacterial and fungal species . The presence of the carboxamide group offers a potential site for molecular interactions with biological targets, while the phenyl ring at the 4-position of the thiadiazole can be critical for modulating the compound's physicochemical properties and binding affinity. Researchers can leverage this chemical entity as a key intermediate or lead compound for developing new agrochemicals or exploring its mechanism of action against antimicrobial targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(18-16-17-11-8-4-5-9-12(11)22-16)14-13(19-20-23-14)10-6-2-1-3-7-10/h1-9H,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRFEJIZKOUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Formation

Phenyl isothiocyanate (25 mmol) reacts with hydrazine hydrate (25 mmol) in toluene at 25°C for 1 hr, yielding phenylthiosemicarbazide as a crystalline solid (mp 142–144°C).

Aldehyde Condensation

Benzaldehyde derivatives undergo microwave-assisted condensation with phenylthiosemicarbazide (2.4 GHz, 300 W, 5 min) to form substituted thiosemicarbazones:

ArCHO+PhNHNHC(S)NH2MWPhNHN=C(S)NH-Ar+H2O\text{ArCHO} + \text{PhNHNHC(S)NH}2 \xrightarrow{\text{MW}} \text{PhNHN=C(S)NH-Ar} + \text{H}2\text{O}

Oxidative Cyclization

Thiosemicarbazones (0.015 mol) in ethanol/water (4:6) with FeCl3_3 (0.045 mol) at 80–90°C for 2 hrs produce 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (Yield: 78–92%):

PhNHN=C(S)NH-ArFeCl3SNNAr+byproducts\text{PhNHN=C(S)NH-Ar} \xrightarrow{\text{FeCl}_3} \text{S}\text{N}\text{N}\text{Ar} + \text{byproducts}

Key Parameters

FactorOptimal RangeImpact on Yield
FeCl3_3 Loading3:1 (mol ratio)Maximizes cyclization
Temperature85±5°CPrevents decomposition
Solvent Polarityε = 24.3 (EtOH/H2_2O)Enhances solubility

Functionalization of Benzothiazole-2(3H)-ylidene

Palladium-Catalyzed Coupling

4-Bromo-1,3-benzothiazole reacts with tri-n-butyl(phenyl)stannane (1.2 equiv) in DMF at 145°C using Pd(OAc)2_2/PPh3_3 (0.1 mol%), achieving >99% conversion in 35 min:

Br-benzothiazole+Bu3Sn-PhPd(0)Ph-benzothiazole+Bu3SnBr\text{Br-}\text{benzothiazole} + \text{Bu}3\text{Sn-Ph} \xrightarrow{\text{Pd(0)}} \text{Ph-}\text{benzothiazole} + \text{Bu}3\text{SnBr}

Catalyst Comparison

Catalyst SystemT (°C)Time (hr)Yield (%)
Pd(PPh3_3)4_41101888
Pd(OAc)2_2/PPh3_31450.599

Amidation and Final Assembly

Acid Chloride Preparation

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) reacts with SOCl2_2 (3.0 equiv) in anhydrous THF at 0→25°C for 4 hrs, yielding the corresponding acid chloride (94% conversion).

Nucleophilic Acylation

Benzothiazole-2(3H)-ylideneamine (1.05 equiv) reacts with the acid chloride in CH2_2Cl2_2 at −10°C with Et3_3N (2.0 equiv) as base, followed by gradual warming to 25°C over 12 hrs:

Acid chloride+NH2-benzothiazoleEt3NTarget compound+HCl\text{Acid chloride} + \text{NH}2\text{-benzothiazole} \xrightarrow{\text{Et}3\text{N}} \text{Target compound} + \text{HCl}

Purification Protocol

  • Aqueous workup with 5% NaHCO3_3 (3×50 mL)

  • Column chromatography (SiO2_2, hexane/EtOAc 3:1)

  • Recrystallization from EtOH/H2_2O (7:3)

Stereochemical Control and Characterization

The (2Z) configuration is enforced through:

  • Rigid benzothiazole π-system restricting rotation

  • Low-temperature amidation (−10°C) preventing isomerization

Spectroscopic Validation

  • IR : 1661 cm1^{-1} (C=O stretch), 1286 cm1^{-1} (S=O)

  • 1^1H NMR (DMSO-d6_6): δ 10.48 (s, NH), 7.93–7.29 (m, Ar-H)

  • HRMS : m/z 437.00 [M+H]+^+ (calc. 437.04)

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Sequential Assembly56298.7Pilot-scale feasible
Convergent Synthesis37199.3Limited by Pd cost

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Thiadiazole-Benzimidazole Hybrids ()

Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) and N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzamide () share structural motifs with the target compound, including thiadiazole and aromatic substituents.

  • Synthesis: These compounds are synthesized via multi-step reactions involving hydrazine derivatives, substituted benzaldehydes, and cyclization agents (e.g., Na₂S₂O₅ in DMF or ethanol under reflux) .
  • Key Differences : The presence of triazole (in 9a) or hydrazone () linkages distinguishes these analogues from the target compound’s benzothiazole-thiadiazole scaffold.

Isoxazole-Thiadiazole Derivatives ()

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and its derivatives (8a–c) incorporate isoxazole rings instead of benzothiazole.

  • Synthesis: Formed via condensation of enaminones with active methylene compounds (e.g., acetylacetone) in acetic acid .
  • Key Differences : Isoxazole’s oxygen atom versus benzothiazole’s sulfur alters electronic properties and binding affinities.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Signals) Molecular Formula
Target Compound Not reported ~1600–1700 (estimated) Aromatic H: 7.2–8.3 ppm C₁₆H₁₀N₄OS₂
9a () 235–277 1679, 1605 Phenyl H: 7.36–7.72 ppm C₂₃H₁₈N₄O₂S
N-(5-Isoxazol-5-yl-...) (6, ) 160 1606 Isoxazole H: 7.95–8.13 ppm C₁₈H₁₂N₄O₂S
8a () 290 1679, 1605 Acetyl CH₃: 2.49–2.63 ppm C₂₃H₁₈N₄O₂S

Notes: The target compound’s benzothiazole-thiadiazole fusion likely increases rigidity compared to triazole-linked analogues (), affecting solubility and melting points .

Table 2: Anticancer and Enzyme Inhibitory Activities

Compound Biological Target IC₅₀/Activity Reference
Target Compound Not explicitly reported Hypothesized VEGFR-2 inhibition
7b () HepG-2 cells 1.61 ± 1.92 µg/mL
9c () α-Glucosidase Docking score: −9.2 kcal/mol
N-(4-((Z)-1-... () DHFR enzyme Competitive inhibition

Key Insights :

  • Thiadiazole derivatives with aryl substituents (e.g., 4-chlorophenyl in ) exhibit enhanced anticancer activity due to improved hydrophobic interactions .
  • The target compound’s benzothiazole moiety may mimic ATP-binding motifs in kinases, a feature absent in isoxazole analogues .

Molecular Docking and Binding Modes

  • Target Compound vs. 9c () : Docking studies suggest that the benzothiazole ring in the target compound occupies hydrophobic pockets in enzyme active sites, similar to 9c’s benzodiazolyl group .
  • Comparison with DHFR Inhibitors () : Thiadiazole derivatives with sulfonamide groups (e.g., N-(4-((Z)-1-...) exhibit stronger hydrogen bonding with DHFR’s Glu30 residue compared to carboxamide-containing analogues .

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

  • Molecular Formula : C16H12N4OS
  • Molecular Weight : 320.36 g/mol
  • SMILES Notation : Cc1ccc(N=C(N)c2csc(N)c2)cc1

Antimicrobial Activity

Research has shown that compounds containing benzothiazole and thiadiazole moieties exhibit significant antimicrobial activity. A study evaluated a series of benzothiazole derivatives for their antibacterial and antifungal properties against various pathogens. The results indicated that compounds with similar structures to this compound demonstrated potent activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
4d10.7 - 21.421.4 - 40.2Bacterial
4p5.0 - 15.0Not reportedFungal
3h8.0 - 20.0Not reportedFungal

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays have demonstrated its cytotoxic effects on several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a recent study, derivatives of benzothiazole were tested against human cancer cell lines such as HePG-2 (liver), MCF-7 (breast), and HCT-116 (colorectal). The compound exhibited IC50 values ranging from 5.05 to 15.36 μM across different lines.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)
4fHePG-25.05
4rMCF-78.10
SorafenibHePG-29.18

The mechanism of action is attributed to the inhibition of key signaling pathways involved in cancer progression, particularly through the inhibition of BRAF and VEGFR pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has been noted that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation.

The anti-inflammatory effects are believed to stem from the compound's ability to modulate inflammatory mediators and pathways effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling of benzothiazole and thiadiazole precursors. Key steps include:

  • Cyclocondensation : Reacting benzothiazole derivatives with thiadiazole-carboxamide intermediates under reflux conditions (e.g., acetonitrile or DMF) .

  • Coupling Reactions : Use of coupling agents like chloroacetyl chloride or triethylamine to link aromatic and heterocyclic moieties .

  • Optimization : Yield depends on solvent polarity (DMF or dioxane), temperature (20–100°C), and catalysts (e.g., iodine for cyclization) .

  • Purification : Recrystallization or chromatography ensures purity .

    Key Reaction Parameters Impact on Yield
    Solvent (DMF vs. dioxane)Higher polarity solvents improve cyclization efficiency
    Temperature (reflux vs. RT)Elevated temperatures accelerate ring closure but may degrade sensitive groups
    Catalyst (triethylamine)Enhances nucleophilic substitution rates

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : A combination of analytical techniques is critical:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., Z-configuration at the benzothiazole-thiadiazole junction) .
  • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations .
  • Elemental Analysis : Match experimental vs. calculated C, H, N, S content to confirm purity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer : SAR studies focus on substituent effects:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the phenyl ring enhance antimicrobial activity by increasing electrophilicity .

  • Heterocyclic Linkages : Thiadiazole-thiazole fusion improves binding to enzyme active sites (e.g., tyrosine kinase inhibitors) .

  • Bioisosteric Replacement : Replacing oxadiazole with thiadiazole alters solubility and target affinity .

    Substituent Biological Activity Mechanistic Insight
    4-FluorophenylEnhanced antifungalIncreased membrane permeability
    3-MethoxyphenylModerate anticancerROS induction via methoxy radical
    ThiopheneImproved kinase inhibitionπ-π stacking with ATP-binding pockets

Q. How do computational methods (e.g., molecular docking) elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Docking Simulations : Align the compound with target proteins (e.g., α-glucosidase or EGFR) to predict binding modes. The benzothiazole-thiadiazole core often occupies hydrophobic pockets, while substituents form hydrogen bonds .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • Contradiction Resolution : Discrepancies between in silico and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often stem from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .

  • Structural Analogues : Compare activity of derivatives (e.g., 4-phenyl vs. 4-fluorophenyl) to isolate substituent effects .

  • Meta-Analysis : Use statistical tools (e.g., hierarchical clustering) to identify outliers in published datasets .

    Case Study Conflict Resolution Strategy
    Anticancer vs. CytotoxicDiscrepant IC₅₀ values in cell linesValidate via orthogonal assays (e.g., apoptosis vs. necrosis markers)
    Solubility vs. BioactivityLow solubility masks true potencyUse co-solvents (DMSO) or prodrug strategies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.